N,N-dimethyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}aniline
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Overview
Description
N,N-dimethyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}aniline is a complex organic compound featuring a combination of aniline, piperidine, and cinnoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}aniline can be achieved through a multi-step process involving the following key steps:
Formation of the cinnoline moiety: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Coupling with aniline: The final step involves the coupling of the cinnoline-piperidine intermediate with N,N-dimethylaniline using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N,N-dimethyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and cinnoline components.
Materials Science: The compound can be explored for its potential use in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}aniline exerts its effects involves interactions with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the cinnoline moiety could engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler compound with similar aniline functionality but lacking the piperidine and cinnoline components.
4-(Dimethylamino)pyridine (DMAP): Shares the dimethylamino group but has a pyridine ring instead of piperidine and cinnoline.
Cinnoline derivatives: Compounds with the cinnoline core but different substituents.
Uniqueness
N,N-dimethyl-4-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}aniline is unique due to its combination of aniline, piperidine, and cinnoline moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-26(2)20-9-7-18(8-10-20)23(28)27-13-11-17(12-14-27)16-29-22-15-19-5-3-4-6-21(19)24-25-22/h7-10,15,17H,3-6,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGKQHCLZSUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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